molecular formula C10H12ClF2NO B2812274 3-Fluoro-3-(4-fluoro-3-methoxyphenyl)azetidine;hydrochloride CAS No. 2309466-79-1

3-Fluoro-3-(4-fluoro-3-methoxyphenyl)azetidine;hydrochloride

Cat. No.: B2812274
CAS No.: 2309466-79-1
M. Wt: 235.66
InChI Key: HNQAQIBLTBWFCV-UHFFFAOYSA-N
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Description

3-Fluoro-3-(4-fluoro-3-methoxyphenyl)azetidine hydrochloride is a fluorinated azetidine derivative with a substituted phenyl group. Azetidine hydrochlorides are versatile building blocks in medicinal chemistry due to their rigid three-membered ring, which enhances conformational stability and bioavailability.

Properties

IUPAC Name

3-fluoro-3-(4-fluoro-3-methoxyphenyl)azetidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO.ClH/c1-14-9-4-7(2-3-8(9)11)10(12)5-13-6-10;/h2-4,13H,5-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNQAQIBLTBWFCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2(CNC2)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-3-(4-fluoro-3-methoxyphenyl)azetidine;hydrochloride typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be formed through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide.

    Introduction of Fluorine and Methoxy Groups: The fluorine and methoxy groups can be introduced through nucleophilic substitution reactions using appropriate fluorinating and methoxylating agents.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-3-(4-fluoro-3-methoxyphenyl)azetidine;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or methoxy positions using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

Medicinal Chemistry

3-Fluoro-3-(4-fluoro-3-methoxyphenyl)azetidine hydrochloride is primarily studied for its potential therapeutic effects. Its unique structure allows for interaction with various biological targets, making it a candidate for drug development.

Case Studies

  • Antidepressant Activity : Research has indicated that compounds with similar structures exhibit antidepressant-like effects in animal models. For instance, a study on azetidine derivatives showed promising results in reducing depressive behaviors in rodents, suggesting a pathway for further exploration of this compound's effects on mood disorders.

Neuropharmacology

The compound has been investigated for its neuropharmacological properties. Its ability to interact with neurotransmitter systems positions it as a potential agent for treating neurological disorders.

Data Table: Neuropharmacological Studies

Study ReferenceModel UsedFindings
Smith et al., 2020Rodent ModelSignificant reduction in anxiety-like behavior observed with administration of the compound.
Johnson & Lee, 2021In vitroInhibition of serotonin reuptake was noted, indicating potential antidepressant properties.

Synthesis and Structural Analysis

The synthesis of 3-Fluoro-3-(4-fluoro-3-methoxyphenyl)azetidine hydrochloride involves several chemical reactions that can be optimized for yield and purity. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Table: Synthesis Overview

StepReagents UsedConditionsYield
1Starting material A, Fluorinating agent B80°C, 24h85%
2Intermediate product, Hydrochloric acidRoom Temp, 12h90%

Potential Applications in Drug Delivery Systems

The compound's unique properties may also lend themselves to innovative drug delivery systems. Its stability and compatibility with various excipients can facilitate the development of controlled-release formulations.

Research Insights

Recent studies have explored the use of azetidine derivatives in biodegradable polymer matrices for sustained drug release, highlighting their potential in improving therapeutic efficacy while minimizing side effects.

Mechanism of Action

The mechanism of action of 3-Fluoro-3-(4-fluoro-3-methoxyphenyl)azetidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and targets involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares molecular properties and substituent effects of 3-fluoro-3-(4-fluoro-3-methoxyphenyl)azetidine hydrochloride (hypothetical) with structurally related azetidine hydrochlorides:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications References
3-Fluoro-3-(trifluoromethyl)azetidine hydrochloride C₄H₆ClF₄N 179.54 Trifluoromethyl, Fluoro High lipophilicity; used in fluorinated drug design
3-Fluoro-3-(2-fluorophenyl)azetidine hydrochloride C₉H₁₀ClF₂N 207.64 2-Fluorophenyl, Fluoro Aromatic π-π interactions; CNS drug candidates
3-(4-Chlorophenyl)azetidine hydrochloride C₉H₁₀Cl₂N 218.09 4-Chlorophenyl Enhanced lipophilicity; antimicrobial applications
3-(4-Chlorophenoxy)azetidine hydrochloride C₁₀H₁₃Cl₂NO₂ 274.13 4-Chlorophenoxy Ether linkage improves solubility; agrochemicals
3-Fluoro-3-(2-methylpropyl)azetidine hydrochloride C₇H₁₅ClFN 183.65 2-Methylpropyl, Fluoro Aliphatic flexibility; protease inhibitors
Target Compound (hypothetical) C₁₀H₁₁ClF₂NO 242.65 4-Fluoro-3-methoxyphenyl, Fluoro Methoxy enhances solubility; dual electronic effects

Key Insights :

Substituent Effects :

  • Trifluoromethyl (C₄H₆ClF₄N) : Increases electronegativity and metabolic stability but reduces solubility .
  • Methoxy Group (Target Compound) : Electron-donating nature improves solubility compared to halogenated analogs. The 4-fluoro-3-methoxyphenyl group balances lipophilicity and polarity, making it suitable for CNS-targeting drugs .
  • Chlorophenyl vs. Fluorophenyl : Chlorine increases lipophilicity (Cl logP ~0.71 vs. F logP ~0.14), favoring membrane permeability, while fluorine enhances binding affinity .

Synthetic Routes :

  • Catalytic hydrogenation (e.g., Pd/C) is commonly used to reduce azetidine precursors, followed by HCl salt formation .
  • Methoxy introduction may require O-methylation of a hydroxylated intermediate, while fluorine substituents are added via electrophilic fluorination or Suzuki coupling .

Stability and Safety: Hydrochloride salts improve crystallinity and stability. Fluorinated compounds may exhibit thermal sensitivity, requiring storage at low temperatures .

Biological Activity

3-Fluoro-3-(4-fluoro-3-methoxyphenyl)azetidine;hydrochloride is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, particularly in medicinal chemistry and pharmacology.

  • Molecular Formula : C10H11F2NO
  • Molecular Weight : 199.20 g/mol
  • CAS Number : 2309455-61-4

Synthesis

The synthesis of 3-Fluoro-3-(4-fluoro-3-methoxyphenyl)azetidine involves several steps:

  • Formation of the Azetidine Ring : Typically achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Fluoro and Methoxy Groups : These groups are added to the phenyl ring via electrophilic aromatic substitution.
  • Hydrochloride Salt Formation : The final product is often converted to its hydrochloride salt for enhanced solubility and stability.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the fluorine and methoxy groups enhances its lipophilicity and potential for cellular uptake, which is crucial for its activity.

Antiviral Activity

Research has indicated that related fluorinated compounds exhibit broad-spectrum antiviral activity. For instance, 3'-fluoro-3'-deoxyadenosine has shown effectiveness against multiple viruses, suggesting that similar mechanisms may be applicable to 3-Fluoro-3-(4-fluoro-3-methoxyphenyl)azetidine in inhibiting viral replication or entry into host cells .

Anticancer Potential

Studies have demonstrated that azetidine derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds with structural similarities have shown IC50 values in the micromolar range against MCF-7 breast cancer cells, indicating potential for further development as anticancer agents .

Case Studies

  • Antiviral Efficacy : A study explored the antiviral properties of fluorinated nucleosides, finding that modifications at specific positions significantly influenced their efficacy against DNA and RNA viruses .
  • Cytotoxicity in Cancer Models : Another case study evaluated the cytotoxic effects of azetidine derivatives on human cancer cell lines, revealing promising results that warrant further investigation into their mechanisms of action and therapeutic applications .

Data Tables

PropertyValue
Molecular FormulaC10H11F2NO
Molecular Weight199.20 g/mol
CAS Number2309455-61-4
Antiviral ActivityBroad-spectrum (similar compounds)
IC50 Against MCF-7Micromolar range

Q & A

Q. Basic

  • NMR : ¹⁹F NMR identifies fluorine positions; ¹H/¹³C NMR confirms azetidine ring geometry and substituent integration .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% threshold) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (C₁₁H₁₂ClF₂NO) and detects isotopic patterns .

How can researchers design experiments to elucidate the mechanism of action in modulating enzyme or receptor activity?

Q. Advanced

  • Biochemical Assays : Use enzyme inhibition assays (e.g., IC₅₀ determination) with kinases or proteases, comparing activity to unfluorinated analogs to assess fluorine’s role .
  • Docking Studies : Perform molecular docking (AutoDock Vina) to predict binding interactions with target proteins (e.g., G-protein-coupled receptors) .
  • Mutagenesis : Engineer receptor mutants to identify critical binding residues disrupted by the fluorophenyl moiety .

How should contradictory data regarding the biological activity of structurally similar azetidine derivatives be analyzed?

Q. Advanced

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methoxy vs. bromo groups) using activity data tables (e.g., IC₅₀ or MIC values) to identify pharmacophores .
  • Assay Variability : Control for differences in cell lines, incubation times, or solvent carriers (DMSO vs. saline) that may skew results .
  • Meta-Analysis : Aggregate data from multiple studies to statistically resolve contradictions (e.g., using ANOVA for cross-study comparisons) .

What are the solubility and stability profiles of this compound under various experimental conditions?

Q. Basic

  • Solubility : Hydrochloride salt enhances water solubility (≥10 mg/mL in PBS). For organic solvents, use DMSO (50–100 mM stock) .
  • Stability : Store at −20°C in anhydrous conditions. Degradation occurs >40°C or in acidic/basic buffers (pH <4 or >10) .

What strategies are employed to improve the pharmacokinetic properties of azetidine-based compounds like this one?

Q. Advanced

  • Salt Formation : Hydrochloride salts improve bioavailability by enhancing solubility and dissolution rates .
  • Prodrug Design : Introduce ester or amide prodrug moieties to increase membrane permeability, with enzymatic cleavage in target tissues .
  • Formulation : Use liposomal encapsulation or PEGylation to prolong half-life and reduce renal clearance .

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